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  • Product: 2-Chloro-3-(2-nitrophenoxymethyl)quinoline
  • CAS: 105271-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-3-(2-nitrophenoxymethyl)quinoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its constituent parts—the quinoline core, the chloro substituent, the phenoxymethyl linker, and the nitroaromatic moiety—we will explore its synthesis, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and biological significance. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Quinoline Scaffold and the Significance of Nitroaromatic Compounds

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] The versatility in the synthesis of quinoline derivatives allows for extensive structural modifications to modulate their biological and physical properties.[6][7][8]

The incorporation of a nitroaromatic moiety introduces a unique set of electronic and steric properties to the parent molecule. Nitroaromatic compounds are known for their diverse pharmacological activities, often acting as prodrugs that undergo bioreduction to exert their effects.[9][10][11][12] However, the presence of a nitro group can also be associated with toxicity, making a thorough understanding of its mechanism of action crucial.[9][10]

This guide focuses on the specific molecule, 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, which combines the biologically active quinoline scaffold with a nitro-substituted phenoxymethyl side chain. The presence of a chlorine atom at the 2-position of the quinoline ring provides a reactive handle for further functionalization.

Proposed Synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline

Synthetic Pathway

Synthetic Pathway Acetanilide Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Acetanilide->Vilsmeier_Reagent Vilsmeier-Haack Reaction Intermediate_1 2-Chloro-3-formylquinoline Vilsmeier_Reagent->Intermediate_1 Reduction Reduction (e.g., NaBH₄) Intermediate_1->Reduction Intermediate_2 (2-Chloroquinolin-3-yl)methanol Reduction->Intermediate_2 Williamson_Ether_Synthesis Williamson Ether Synthesis (2-Nitrophenol, Base) Intermediate_2->Williamson_Ether_Synthesis Final_Product 2-Chloro-3-(2-nitrophenoxymethyl)quinoline Williamson_Ether_Synthesis->Final_Product

Caption: Proposed synthetic pathway for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-formylquinoline

This step utilizes the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic compounds and the synthesis of 2-chloro-3-formylquinolines from acetanilides.[15]

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place phosphorus oxychloride (POCl₃).

  • Cool the flask in an ice bath and slowly add N,N-dimethylformamide (DMF) dropwise with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add the desired substituted acetanilide portion-wise.

  • After the addition is complete, heat the reaction mixture at an appropriate temperature (e.g., 70-80 °C) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-3-formylquinoline.

Step 2: Reduction of the Aldehyde to an Alcohol

  • Dissolve the synthesized 2-chloro-3-formylquinoline in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

  • Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloroquinolin-3-yl)methanol.

Step 3: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve 2-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to form the corresponding phenoxide.

  • To this mixture, add a solution of (2-chloroquinolin-3-yl)methanol in the same solvent.

  • Heat the reaction mixture at an appropriate temperature and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₆H₁₁ClN₂O₃Based on the chemical structure.
Molecular Weight 314.73 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow solidQuinoline derivatives are often crystalline solids, and the nitro group can impart color.[2]
Melting Point 150 - 180 °CThe presence of aromatic rings and polar groups suggests a relatively high melting point.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The large aromatic structure and the presence of a chlorine atom reduce water solubility.
¹H NMR (CDCl₃, ppm) δ 7.5-8.5 (m, quinoline-H), 7.0-8.0 (m, nitrophenyl-H), 5.3-5.5 (s, -CH₂-)Aromatic protons will appear in the downfield region. The methylene protons will likely be a singlet.
¹³C NMR (CDCl₃, ppm) δ 115-160 (aromatic carbons), 65-75 (-CH₂-)Aromatic carbons will have characteristic shifts, with those attached to heteroatoms appearing further downfield.
IR (KBr, cm⁻¹) 3100-3000 (Ar-H), 1590-1450 (C=C, C=N), 1530-1500 & 1350-1300 (NO₂), 1250-1000 (C-O), 750-700 (C-Cl)Characteristic peaks for aromatic rings, nitro group, ether linkage, and C-Cl bond are expected.
Mass Spec. (EI) m/z 314 (M⁺), 316 (M+2⁺)The molecular ion peak and an M+2 peak due to the chlorine isotope (³⁷Cl) should be observed.

Reactivity and Potential Biological Significance

Chemical Reactivity

The chemical reactivity of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline is dictated by its functional groups:

  • 2-Chloroquinoline Moiety: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a pathway for the synthesis of a diverse library of derivatives.[20][21][22]

  • Nitroaromatic Group: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the phenoxy ring. It can also be reduced to an amino group, which can then be further functionalized.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Reactivity Main_Compound 2-Chloro-3-(2-nitrophenoxymethyl)quinoline SNAr Nucleophilic Aromatic Substitution (at C2) Main_Compound->SNAr Reaction with Nucleophiles Nitro_Reduction Nitro Group Reduction Main_Compound->Nitro_Reduction Reducing Agents Ether_Cleavage Ether Cleavage (Harsh Conditions) Main_Compound->Ether_Cleavage Strong Acids

Caption: Key reactive sites of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.

Potential Biological Activity

The combination of the quinoline scaffold and the nitroaromatic moiety suggests that this molecule could exhibit a range of biological activities.

  • Anticancer and Antimicrobial Potential: Many quinoline derivatives have shown promise as anticancer and antimicrobial agents.[1][23][3][5] The nitro group can enhance these activities through bioreductive activation, leading to the formation of reactive intermediates that can damage cellular macromolecules.[9][10][11][12]

  • Enzyme Inhibition: The planar aromatic structure of the quinoline ring system allows for intercalation with DNA or binding to the active sites of various enzymes.[23] The substituents on the quinoline ring play a crucial role in determining the specific biological target.

It is important to note that the presence of the nitro group may also lead to cytotoxicity and mutagenicity, which would need to be carefully evaluated in any drug development program.[10]

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the structure and purity of the synthesized 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.

Analytical Workflow

Analytical_Workflow Synthesis Synthesis & Purification TLC TLC (Reaction Monitoring) Synthesis->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Structural_Confirmation Structural Confirmation Column_Chromatography->Structural_Confirmation Purity_Assessment Purity Assessment Column_Chromatography->Purity_Assessment NMR ¹H & ¹³C NMR Structural_Confirmation->NMR Mass_Spec Mass Spectrometry Structural_Confirmation->Mass_Spec FTIR FT-IR Spectroscopy Structural_Confirmation->FTIR HPLC HPLC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: A typical analytical workflow for the characterization of the target compound.

Detailed Analytical Protocols
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate in varying ratios) to achieve good separation.

    • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC): [24][25]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [26][27]

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Techniques: ¹H NMR, ¹³C NMR, and 2D techniques like COSY and HSQC for unambiguous assignment of protons and carbons.

  • Mass Spectrometry (MS): [25][26]

    • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: [18][26]

    • Sample Preparation: KBr pellet or as a thin film.

    • Analysis: Identification of characteristic absorption bands for the functional groups present in the molecule.

Conclusion

2-Chloro-3-(2-nitrophenoxymethyl)quinoline represents a promising molecular scaffold with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential reactivity and biological significance. The outlined experimental protocols and analytical methods offer a solid foundation for researchers to synthesize and characterize this molecule and to explore its potential applications. The versatile chemistry of the quinoline ring and the unique properties of the nitroaromatic moiety make this compound and its derivatives exciting targets for future research.

References

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link][1]

  • Ingenta Connect. (2009). Biological Activities of Quinoline Derivatives. [Link][23]

  • PubMed. (2009). Biological activities of quinoline derivatives. [Link][3]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link][4]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link][5]

  • SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link][9]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link][10]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][7]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link][8]

  • ResearchGate. Protocol for the synthesis of quinoline derivatives. [Link][28]

  • PMC. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link][11]

  • MDPI. (2021). Nitroaromatic Antibiotics. [Link][12]

  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link][24]

  • (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link][25]

  • ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link][29]

  • (2025). 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline. [Link][27]

  • (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link][30]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link][2]

  • PubChem. 2-Chloro-3-(chloromethyl)quinoline. [Link][17]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link][20]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link][13]

  • NIST WebBook. Quinoline, 2-chloro-. [Link][18]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link][14]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link][31]

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link][21]

  • ResearchGate. Synthesis of four series of quinoline‐based heterocycles by reacting 2‐chloroquinoline‐3‐carbonitriles with various types of isocyanides. [Link][22]

  • Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. [Link][15]

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link][16]

Sources

Exploratory

The 2-Chloro-3-Substituted Quinoline Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Application

Executive Summary The 2-chloro-3-formylquinoline moiety stands as a "privileged scaffold" in modern medicinal chemistry. Its unique bifunctional nature—possessing an electrophilic chlorine at the C2 position and a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-3-formylquinoline moiety stands as a "privileged scaffold" in modern medicinal chemistry. Its unique bifunctional nature—possessing an electrophilic chlorine at the C2 position and a reactive formyl group at C3—makes it an ideal hub for divergent synthesis. This guide provides a rigorous technical analysis of its synthesis via the Meth-Cohn methodology, its reactivity profile, and its application in developing potent anticancer and antimicrobial agents.

Part 1: Synthetic Strategies — The Meth-Cohn Approach[1]

The dominant route to 2-chloro-3-substituted quinolines is the Meth-Cohn synthesis , a variant of the Vilsmeier-Haack reaction. This transformation converts acetanilides into 2-chloro-3-formylquinolines using phosphoryl chloride (


) and dimethylformamide (DMF).[1][2]
Mechanistic Causality

The reaction is not merely a formylation; it is a cascade involving activation, electrophilic attack, cyclization, and elimination.

  • Reagent Formation: DMF reacts with

    
     to generate the electrophilic Vilsmeier-Haack (chloroiminium) reagent.[3]
    
  • Imidoyl Chloride Formation: The acetanilide carbonyl oxygen attacks the Vilsmeier reagent, converting the amide into an imidoyl chloride intermediate.

  • C-Formylation: The aromatic ring, activated by the nitrogen lone pair, attacks a second equivalent of the Vilsmeier reagent at the ortho position.

  • Cyclization: Intramolecular electrophilic substitution closes the pyridine ring.

  • Aromatization: Elimination of dimethylamine and hydrolysis yields the final quinoline aldehyde.

Visualization: Reaction Mechanism

The following diagram details the stepwise flow of the Meth-Cohn synthesis.

MethCohnMechanism node_start Start: Acetanilide + DMF node_reagent Vilsmeier Reagent Formation (DMF + POCl3 -> Chloroiminium Ion) node_start->node_reagent Activation node_inter1 Imidoyl Chloride Formation node_reagent->node_inter1 O-Attack node_inter2 Ortho-Formylation (Electrophilic Aromatic Substitution) node_inter1->node_inter2 C-Attack node_cycle Intramolecular Cyclization node_inter2->node_cycle Ring Closure node_final Product: 2-Chloro-3-formylquinoline node_cycle->node_final Elimination & Hydrolysis

Figure 1: Step-wise mechanistic flow of the Meth-Cohn synthesis for quinoline construction.

Part 2: Reactivity Profile & Divergent Synthesis

The 2-chloro-3-formylquinoline scaffold is a "chemical chameleon," capable of reacting through distinct pathways depending on the conditions.

The C2 Electrophile ( )

The chlorine atom at C2 is highly activated due to the electron-withdrawing nature of the adjacent ring nitrogen (aza-activation).

  • Nucleophiles: Amines, hydrazines, thiols, and azides readily displace the chloride.

  • Key Insight: This substitution is often the first step in "annulation" sequences, where the newly introduced nucleophile attacks the C3-formyl group to form a third ring (e.g., pyrazolo[3,4-b]quinolines).

The C3 Formyl Handle

The aldehyde at C3 behaves as a classic electrophile but is sterically influenced by the C2 substituent.

  • Condensation: Knoevenagel condensations with active methylene compounds (e.g., malononitrile) yield functionalized vinyl quinolines.

  • Schiff Bases: Reaction with primary amines yields imines, which are precursors to

    
    -lactams (azetidinones).
    
Visualization: Divergent Synthesis Pathways

DivergentSynthesis Core 2-Chloro-3-formylquinoline (The Hub) C2_Sub C2 Substitution (SNAr) Core->C2_Sub C3_Cond C3 Condensation Core->C3_Cond Hydrazine Hydrazines -> Pyrazolo[3,4-b]quinolines C2_Sub->Hydrazine Azide Sodium Azide -> Tetrazolo[1,5-a]quinolines C2_Sub->Azide Thiol Thiols -> Thieno[2,3-b]quinolines C2_Sub->Thiol Schiff Amines -> Schiff Bases (Imines) C3_Cond->Schiff Knoevenagel Active Methylenes -> Vinyl Quinolines C3_Cond->Knoevenagel Oxidation Oxidation -> Quinoline-3-carboxylic acids C3_Cond->Oxidation

Figure 2: Divergent synthetic pathways accessible from the 2-chloro-3-formylquinoline core.

Part 3: Medicinal Chemistry Applications[5][6][7][8][9]

The biological activity of these derivatives is heavily influenced by substituents at the C2, C3, and C6/C7 positions.

Structure-Activity Relationship (SAR) Summary
Biological TargetKey Substituent ModificationsObserved Effect
Anticancer (MCF-7, HeLa) C2-Hydrazone derivativesHigh cytotoxicity (

). N-methylation often increases potency.[4]
Antimicrobial (S. aureus) C3-Thiazolidinone fusionEnhanced membrane permeability and inhibition of cell wall synthesis.
Antimalarial C2-Aminoalkyl chainsMimicry of chloroquine pharmacophore; improved resistance profiles.
Anti-inflammatory C3-Pyrazoline fusionDual COX/LOX inhibition observed in hybrid scaffolds.
Key Data Points[4][7][9]
  • Cytotoxicity: Derivatives fused with 1,2,4-triazine moieties have shown

    
     values as low as 1.50 µM  against HCT-116 colon carcinoma cells [1].[5]
    
  • Optimization: Electron-donating groups (EDGs) like -OMe at the C6/C7 position generally enhance biological activity compared to electron-withdrawing groups (EWGs).

Part 4: Standardized Experimental Protocols

Protocol A: Meth-Cohn Synthesis of 2-Chloro-3-formylquinoline

A self-validating protocol for the generation of the core scaffold.

Reagents: Acetanilide (10 mmol), DMF (30 mmol),


 (70 mmol).

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool DMF (2.2 mL) to 0°C using an ice-salt bath.

  • Activation: Add

    
     (6.5 mL) dropwise with vigorous stirring. Critical: Maintain temperature below 5°C to prevent decomposition of the Vilsmeier complex. Stir for 30 minutes until a semi-solid or viscous yellow mixture forms.
    
  • Addition: Add acetanilide (1.35 g) in small portions.

  • Cyclization: Remove the ice bath and heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly into 100g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous suspension with saturated Sodium Acetate or

    
     solution until pH ~7. The solid product will precipitate.
    
  • Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol/DMF.

Yield Expectation: 70–85%. Safety Note:


 is corrosive and reacts violently with water. All glassware must be bone-dry.
Protocol B: Synthesis of Pyrazolo[3,4-b]quinoline (C2-Functionalization)

Demonstrates the


 followed by cyclization.

Reagents: 2-Chloro-3-formylquinoline (1 mmol), Hydrazine Hydrate (2 mmol), Ethanol (10 mL).

Step-by-Step Methodology:

  • Dissolve 2-chloro-3-formylquinoline in ethanol.

  • Add hydrazine hydrate (99%) dropwise at room temperature.

  • Reflux the mixture for 2 hours. The solution will typically change color (often to orange/red) as the intermediate hydrazone forms and cyclizes.

  • Cool to room temperature. The product, 1H-pyrazolo[3,4-b]quinoline, will crystallize.

  • Filter and wash with cold ethanol.

References

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Source: ResearchGate (2025).[6] URL:

  • Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines. Source: Semantic Scholar (2005).[7] URL:

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. Source: National Institutes of Health (NIH) / PMC. URL:

  • Application Notes: Vilsmeier-Haack Reaction for Quinoline Synthesis. Source: BenchChem.[3] URL:

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL:

Sources

Foundational

2-Chloro-3-(2-nitrophenoxymethyl)quinoline molecular weight and formula

An In-depth Technical Guide to 2-Chloro-3-(2-nitrophenoxymethyl)quinoline This guide provides a comprehensive technical overview of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, a specialized heterocyclic compound. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-(2-nitrophenoxymethyl)quinoline

This guide provides a comprehensive technical overview of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, a specialized heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with insights drawn from analogous structures to elucidate the core characteristics, synthetic pathways, and potential biological significance of this molecule.

Core Molecular Profile and Physicochemical Properties

2-Chloro-3-(2-nitrophenoxymethyl)quinoline is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds.[1][2][3] The molecule's architecture incorporates three key functional moieties: a reactive 2-chloroquinoline core, a flexible ether linkage, and an electron-withdrawing nitrophenyl group. These features are anticipated to govern its chemical behavior and biological interactions.

The precise physicochemical properties of this specific molecule are not broadly documented; however, we can deduce its fundamental attributes based on its chemical structure.

Table 1: Core Physicochemical Data

PropertyValueBasis
Molecular Formula C₁₆H₁₁ClN₂O₃Calculated from Structure
Molecular Weight 314.73 g/mol Calculated from Formula

The presence of the quinoline nucleus suggests a weakly basic character.[4] The chloro- and nitro-substituents introduce significant electrophilic sites, making the molecule susceptible to nucleophilic attack, a common feature exploited in the synthesis of more complex derivatives.[5][6]

Structural Elucidation and Key Features

The molecular structure combines the rigidity of the fused aromatic quinoline system with the conformational flexibility of the ether linkage.

Caption: Key structural components of the target molecule.

Proposed Synthetic Strategy and Mechanistic Considerations

Workflow: Proposed Synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline

synthesis_workflow start N-Arylacetamide step1 Step 1: Vilsmeier-Haack Reaction start->step1 POCl₃, DMF intermediate1 2-Chloro-3-formylquinoline step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 NaBH₄ intermediate2 2-Chloro-3-(hydroxymethyl)quinoline step2->intermediate2 step3 Step 3: Williamson Ether Synthesis intermediate2->step3 final_product 2-Chloro-3-(2-nitrophenoxymethyl)quinoline step3->final_product reagent 2-Nitrophenol reagent->step3 Base (e.g., NaH)

Caption: A plausible multi-step synthetic pathway.

Synthesis of Precursor: 2-Chloro-3-formylquinoline

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of activated aromatic compounds, including N-arylacetamides, to produce 2-chloro-3-formylquinoline derivatives.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] The process is known for its high yields and operational simplicity.

Reduction to 2-Chloro-3-(hydroxymethyl)quinoline

The formyl group of the precursor is readily reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This step converts the aldehyde into the key hydroxymethyl intermediate required for the subsequent etherification.

Williamson Ether Synthesis

The final step involves a classic Williamson ether synthesis. The alcohol on the quinoline intermediate is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This potent nucleophile then displaces a suitable leaving group, or in this case, reacts with 2-nitrophenol in a nucleophilic aromatic substitution-like manner, or more commonly, the 2-nitrophenol is deprotonated to form a phenoxide which then attacks a halogenated intermediate (e.g., 2-chloro-3-(chloromethyl)quinoline).

Alternative Step 3: An alternative and often preferred route would involve converting the 2-chloro-3-(hydroxymethyl)quinoline to 2-chloro-3-(chloromethyl)quinoline using a reagent like thionyl chloride (SOCl₂). This haloalkane is then readily coupled with the sodium salt of 2-nitrophenol (sodium 2-nitrophenoxide) to form the final product with high efficiency.

Potential Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a cornerstone in the development of therapeutics with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][8][9]

  • Anticancer Potential: Numerous 2-chloroquinoline derivatives have been investigated as antitumor agents.[8] The chlorine atom at the C-2 position serves as a versatile synthetic handle, allowing for the introduction of various nucleophiles to generate libraries of candidate compounds. The nitrophenyl moiety may also contribute to cytotoxicity or could be bioreduced to the corresponding amine, a functional group present in many kinase inhibitors.

  • Antimicrobial Activity: Quinolines are the basis for several antibacterial drugs.[1] The planar aromatic system can intercalate with microbial DNA, while various substituents modulate potency and spectrum of activity.

Generalized Experimental Protocol (Hypothetical)

The following protocol is a representative, non-optimized procedure for the proposed synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline via the alternative Step 3 pathway.

Part A: Synthesis of 2-Chloro-3-(chloromethyl)quinoline

  • Setup: To a stirred solution of 2-chloro-3-(hydroxymethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), cool the mixture to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it over ice water. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Part B: Synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline

  • Setup: In a separate flask, dissolve 2-nitrophenol (1.1 eq) in anhydrous dimethylformamide (DMF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir until gas evolution ceases.

  • Coupling Reaction: Add a solution of 2-chloro-3-(chloromethyl)quinoline (1.0 eq) from Part A in anhydrous DMF to the sodium 2-nitrophenoxide solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or column chromatography.

References

  • A.S.Tekale, S.S. Mukhedker, S.A.L. Shaikh. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Int J Chem Stud 2015;2(6):42-45. [Link]

  • El-Sayed, M. E. A. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018;8(4), 1857-1881. [Link]

  • Google Patents.
  • Wikipedia. 2-Chloroquinoline. [Link]

  • PrepChem.com. Synthesis of 2-chloro-3-cyanoquinoline. [Link]

  • ResearchGate. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. [Link]

  • National Institute of Standards and Technology. Quinoline, 2-chloro-. [Link]

  • Singh, P., and Singh, J. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 2021;13(1), 4606-4620. [Link]

  • Molport. 2-{[3-chloro-2-(chloromethyl)phenoxy]methyl}quinoline. [Link]

  • Tekale, A. S., et al. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 2016;4(5), 1-5. [Link]

  • ResearchGate. Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. [Link]

  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Nucleophilic Substitution Conditions for 3-Chloromethyl Quinolines

Introduction: The Strategic Importance of 3-Substituted Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spann...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimicrobial, anticancer, antimalarial, and anti-inflammatory applications.[1][2][3] Among the diverse array of quinoline derivatives, those functionalized at the 3-position are of particular interest. The 3-chloromethyl quinoline motif serves as a highly versatile electrophilic precursor, a linchpin for introducing a wide range of functionalities through nucleophilic substitution. This guide provides an in-depth analysis of the reaction mechanisms, influential parameters, and detailed protocols for the successful synthesis of 3-substituted quinoline derivatives, aimed at researchers and professionals in drug development and synthetic organic chemistry.

Mechanistic Crossroads: Navigating SN1 and SN2 Pathways

The reactivity of 3-chloromethyl quinoline is analogous to that of a benzylic halide. The C-Cl bond is activated by the adjacent quinoline ring system, making it an excellent substrate for nucleophilic substitution. The reaction can proceed through two primary mechanistic pathways: a unimolecular (SN1) or a bimolecular (SN2) substitution.[4][5] The choice between these pathways is not arbitrary; it is a direct consequence of the experimental conditions employed.

  • The SN2 Pathway (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[5][6] This mechanism is favored by strong nucleophiles and polar aprotic solvents, which enhance the nucleophile's reactivity.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]

  • The SN1 Pathway (Unimolecular Nucleophilic Substitution): This is a two-step process that begins with the slow departure of the leaving group to form a planar carbocation intermediate.[4] This intermediate is significantly stabilized by resonance delocalization into the quinoline ring. In the second, rapid step, the nucleophile attacks the carbocation. This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate and the departing anion through solvation.[8][9][10] The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.[8]

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway start_sn2 Quinoline-CH2Cl + Nu⁻ ts_sn2 [Nu---CH2(Quinoline)---Cl]⁻ start_sn2->ts_sn2 Concerted Step (Backside Attack) prod_sn2 Quinoline-CH2Nu + Cl⁻ ts_sn2->prod_sn2 start_sn1 Quinoline-CH2Cl intermed_sn1 Quinoline-CH2⁺ + Cl⁻ (Resonance-Stabilized Carbocation) start_sn1->intermed_sn1 Step 1: Ionization (Slow) prod_sn1 Quinoline-CH2Nu intermed_sn1->prod_sn1 Step 2: Nucleophilic Attack (Fast) + Nu⁻

Caption: SN1 vs. SN2 mechanisms for 3-chloromethyl quinoline.

Critical Parameters for Reaction Control

The outcome of the nucleophilic substitution is dictated by a careful interplay of four key factors: the nucleophile, the solvent, the catalyst, and the temperature.

The Nature of the Nucleophile

The identity and strength of the nucleophile are paramount. Stronger nucleophiles will favor the SN2 pathway and lead to faster reaction rates.

  • Nitrogen Nucleophiles (Amines): Ammonia, primary, and secondary amines are excellent nucleophiles for producing 3-aminomethyl quinolines. The reactions are typically straightforward, though often require a base to neutralize the HCl formed during the reaction.[11]

  • Sulfur Nucleophiles (Thiols): Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles due to the high polarizability of sulfur.[12][13] They readily displace the chloride from 3-chloromethyl quinoline to form thioethers, often under mild conditions.[14]

  • Oxygen Nucleophiles (Alcohols, Water): Alcohols and water are weaker nucleophiles and typically react via an SN1 mechanism, often requiring heat. To enhance their reactivity for an SN2 reaction, they must be deprotonated with a strong base (e.g., NaH) to form the much more nucleophilic alkoxide.

  • Carbon Nucleophiles (Cyanide): The cyanide ion (CN⁻) is a strong nucleophile that allows for a valuable one-carbon extension, producing 3-quinolylacetonitrile.[15] This product is a versatile intermediate for further transformations into carboxylic acids, amines, or other functional groups.

The Role of the Solvent

The choice of solvent can dramatically alter the reaction mechanism and rate.[9]

Solvent TypeExamplesPrimary EffectFavored MechanismRationale
Polar Protic Water, Ethanol, MethanolStabilizes carbocations and solvates nucleophilesSN1The solvent's hydrogen bonds effectively solvate both the cation and anion intermediates, lowering the activation energy for ionization.[8][10] However, this solvation "cages" the nucleophile, reducing its reactivity and hindering the SN2 pathway.[16]
Polar Aprotic DMF, DMSO, AcetonitrileDissolves ionic reactants, but poorly solvates anionsSN2These solvents possess large dipole moments to dissolve salts but lack acidic protons. This leaves the anionic nucleophile relatively "naked" and highly reactive, promoting the bimolecular SN2 attack.[7]
Non-Polar Toluene, HexanePoor solubility for ionic nucleophilesGenerally unsuitableWithout specialized catalysts, the substrate and nucleophile often fail to mix, resulting in extremely slow or no reaction.[17]
Catalysis Strategies
  • Base Catalysis: For weakly acidic nucleophiles like thiols or alcohols, a non-nucleophilic base (e.g., K₂CO₃, NaH, triethylamine) is essential. The base deprotonates the nucleophile to generate its more reactive conjugate base, significantly accelerating the reaction.

  • Phase-Transfer Catalysis (PTC): This technique is indispensable when the nucleophile (e.g., NaCN, K₂CO₃) is soluble in water and the 3-chloromethyl quinoline substrate is in an immiscible organic solvent.[17] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile anion from the aqueous phase into the organic phase, where it can react with the substrate.[18][19] This method avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.[18]

PTC_Workflow cluster_phases Two-Phase System organic_phase Organic Phase Quinoline-CH2Cl (Substrate) Product (Quinoline-CH2Nu) organic_phase:se->organic_phase:ne catalyst_regen Q⁺Cl⁻ organic_phase:s->catalyst_regen:n aqueous_phase Aqueous Phase Na⁺Nu⁻ (Nucleophile Salt) catalyst Q⁺X⁻ (Catalyst) aqueous_phase:s->catalyst:n 1. Anion Exchange catalyst:s->organic_phase:n 2. Phase Transfer (Q⁺Nu⁻ forms) catalyst_regen:s->aqueous_phase:n 4. Catalyst Returns

Caption: Generalized workflow for Phase-Transfer Catalysis (PTC).

Experimental Protocols

General Safety Note: 3-Chloromethyl quinoline and its derivatives are potentially hazardous.[20][21] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of a 3-(Aminomethyl)quinoline Derivative

This protocol describes a general SN2 reaction with a primary amine.

Materials:

  • 3-Chloromethyl quinoline (1.0 eq)

  • Primary or Secondary Amine (e.g., benzylamine) (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-chloromethyl quinoline (1.0 eq) and the chosen polar aprotic solvent (e.g., acetonitrile, approx. 0.1 M concentration).

  • Add the base (e.g., K₂CO₃, 2.0 eq). The base acts as an acid scavenger for the HCl generated.

  • Add the amine nucleophile (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 3-chloromethyl quinoline spot has been consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aq. sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(aminomethyl)quinoline derivative.

Protocol 2: Synthesis of a 3-(Alkylthiomethyl)quinoline using a Thiol

This protocol details the reaction with a highly nucleophilic thiol.

Materials:

  • 3-Chloromethyl quinoline (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), Water, Brine, Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-chloromethyl quinoline (1.0 eq) in DMF (approx. 0.2 M) in a round-bottom flask with a magnetic stir bar.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add the thiol (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Stir the mixture at room temperature for 1-4 hours.

  • Reaction Monitoring: Follow the reaction's progress by TLC until the starting material is no longer visible.

  • Work-up: Pour the reaction mixture into water and extract with dichloromethane (3x).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude thioether can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 3-Quinolylacetonitrile via Phase-Transfer Catalysis

This protocol exemplifies the use of PTC for a C-C bond-forming reaction.

Materials:

  • 3-Chloromethyl quinoline (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq) (EXTREME CAUTION: Highly toxic!)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene and Water

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • CAUTION: All operations involving sodium cyanide must be performed with extreme care in a certified fume hood. Acidic conditions must be avoided to prevent the formation of toxic HCN gas. Cyanide waste must be quenched with bleach before disposal according to institutional guidelines.

  • In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in water (approx. 2 M).

  • In a separate addition funnel, dissolve 3-chloromethyl quinoline (1.0 eq) and TBAB (0.1 eq) in toluene.

  • Add the organic solution to the vigorously stirring aqueous solution.

  • Heat the biphasic mixture to 70-80 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Reaction Monitoring: Monitor the reaction by taking a small aliquot of the organic layer and analyzing by TLC. The reaction is typically complete within 2-6 hours.[17]

  • Work-up: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by flash column chromatography.

References

  • Green Synthesis of Quinoline Derivatives: Applic
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-6, PPT-21 SN1 Reactions. St. Paul's C. M. College.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Characteristics of the SN1 Reaction. Chemistry LibreTexts.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • What are the effects of solvents on SN1 and SN2 reactions?. Quora.
  • Reaction of 3‐chloroquinoline‐2,4‐diones with cyanide ions in DMF and methanol.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Unknown Source.
  • Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Applic
  • Reaction of Tertiary 2-Chloroketones with Cyanide Ions: Application to 3-Chloroquinolinediones. PubMed.
  • Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. SpringerLink.
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St. Paul's C. M. College.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Phase Transfer C
  • 2-CHLORO-3-(CHLOROMETHYL)
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
  • REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Unknown Source.
  • 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384. PubChem.
  • Reactions of Thiols. Chemistry Steps.
  • 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE | 90097-52-2. ChemicalBook.
  • Reactions of thiols.
  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
  • the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • Reactions of thiols. YouTube.

Sources

Application

Solvent Selection for the Synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline: An Application Note and Protocol

Introduction The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The functionalization of the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties. Among these, 2-chloro-3-substituted quinolines are valuable intermediates for the synthesis of more complex molecules. This application note provides a detailed guide for the synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, a key intermediate for various research and development applications. The core of this synthesis is a Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1][2]

A critical parameter in the success of this synthesis is the judicious selection of the reaction solvent. The solvent not only influences the solubility of the reactants but also plays a pivotal role in the reaction kinetics, mechanism, and ultimately, the yield and purity of the final product. This guide will delve into the rationale behind solvent selection, providing a comparative analysis of suitable solvents and offering a detailed, step-by-step protocol for the synthesis and purification of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.

Synthetic Strategy Overview

The synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline is a multi-step process commencing with the construction of the quinoline core, followed by functional group manipulations to install the desired phenoxymethyl side chain. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A N-Arylacetamide B 2-Chloro-3-formylquinoline A->B Vilsmeier-Haack Reaction C 2-Chloro-3-(hydroxymethyl)quinoline B->C Reduction D 2-Chloro-3-(chloromethyl)quinoline C->D Chlorination F 2-Chloro-3-(2-nitrophenoxymethyl)quinoline D->F Williamson Ether Synthesis E 2-Nitrophenol E->F Williamson Ether Synthesis

Caption: Overall synthetic workflow for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-(chloromethyl)quinoline

The precursor for the Williamson ether synthesis is 2-chloro-3-(chloromethyl)quinoline. Its synthesis involves three key steps starting from an appropriate N-arylacetamide.

Step 1.1: Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, place N-phenylacetamide (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The crude 2-chloro-3-formylquinoline will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or acetonitrile.[4]

Step 1.2: Reduction of the Formyl Group

The formyl group of 2-chloro-3-formylquinoline is reduced to a primary alcohol to yield 2-chloro-3-(hydroxymethyl)quinoline. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (1.0 eq) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise with stirring.

  • After the addition, remove the ice bath and continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-(hydroxymethyl)quinoline, which can often be used in the next step without further purification. A protocol for a similar reduction using montmorillonite K-10 as a catalyst with NaBH4 under microwave irradiation has also been reported, offering a potentially faster and more efficient alternative.[5]

Step 1.3: Chlorination of the Hydroxymethyl Group

The final step in preparing the key intermediate is the conversion of the hydroxymethyl group to a chloromethyl group. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Protocol:

  • In a well-ventilated fume hood, dissolve 2-chloro-3-(hydroxymethyl)quinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-chloro-3-(chloromethyl)quinoline. This intermediate is often used directly in the subsequent Williamson ether synthesis.

Part 2: Solvent Selection for the Williamson Ether Synthesis

The reaction of 2-chloro-3-(chloromethyl)quinoline with 2-nitrophenol is a classic Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the 2-nitrophenoxide ion on the electrophilic carbon of the chloromethyl group. The choice of solvent is paramount for the success of this reaction.

Key Solvent Considerations:
  • Polarity: Polar aprotic solvents are generally preferred for Sₙ2 reactions.[1][6] They can dissolve the ionic nucleophile (the phenoxide) while not solvating it as strongly as protic solvents, thus maintaining its nucleophilicity.

  • Boiling Point: The reaction is typically conducted at elevated temperatures (50-100 °C) to increase the reaction rate.[1] Therefore, a solvent with a suitable boiling point is necessary.

  • Inertness: The solvent should be inert under the reaction conditions and not react with the base or the electrophile.

Comparative Analysis of Solvents:
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Rationale for UsePotential Drawbacks
N,N-Dimethylformamide (DMF) Polar Aprotic15337Excellent at solvating cations, leaving the nucleophile "naked" and highly reactive. High boiling point allows for a wide range of reaction temperatures.[1][6]Can be difficult to remove completely during workup.
Acetonitrile (ACN) Polar Aprotic8237.5Good solvating power for the reactants and a convenient boiling point for many reactions.[1][2]Lower boiling point may limit the reaction temperature.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Highly polar, excellent at promoting Sₙ2 reactions.[7]Very high boiling point can make it difficult to remove. Can also be reactive under certain conditions.
Acetone Polar Aprotic5621Can be used, but its lower polarity and boiling point may result in slower reaction rates.May not be suitable for less reactive substrates.
Tetrahydrofuran (THF) Polar Aprotic667.6Often used with strong bases like NaH.[7]Lower polarity might not be optimal for all Williamson ether syntheses.

For the synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are the most highly recommended solvents due to their polarity and ability to facilitate Sₙ2 reactions effectively.

Part 3: Detailed Protocol for the Synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline

This protocol outlines the Williamson ether synthesis using either DMF or Acetonitrile as the solvent.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloro-3-(chloromethyl)quinoline G Reaction Mixture A->G B 2-Nitrophenol B->G C Base (K2CO3 or NaH) C->G D Solvent (DMF or Acetonitrile) D->G E Temperature (50-100 °C) E->G F Inert Atmosphere (N2 or Ar) F->G H Work-up & Purification G->H I 2-Chloro-3-(2-nitrophenoxymethyl)quinoline H->I

Caption: Experimental workflow for the Williamson ether synthesis.

Reagents and Equipment:
  • 2-Chloro-3-(chloromethyl)quinoline

  • 2-Nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification glassware

Protocol using Potassium Carbonate in DMF:
  • To a dry round-bottom flask under an inert atmosphere, add 2-nitrophenol (1.1 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-3-(chloromethyl)quinoline (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol using Sodium Hydride in THF:
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-nitrophenol (1.1 eq) in anhydrous THF.

  • Cool the solution in an ice bath and carefully add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloro-3-(chloromethyl)quinoline (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and quench the excess NaH by the slow, dropwise addition of water.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The successful synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline hinges on a well-executed multi-step procedure, with the final Williamson ether synthesis being a critical, solvent-dependent transformation. The selection of a polar aprotic solvent, such as DMF or acetonitrile, is crucial for achieving high yields and purity by promoting the Sₙ2 reaction pathway. This application note provides a comprehensive and scientifically grounded guide for researchers and drug development professionals, enabling the reliable production of this valuable synthetic intermediate. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to confidently perform this synthesis and adapt it for their specific research needs.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. The Pharma Innovation Journal. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. University of California, Davis. (URL not available)
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Applied Research. [Link]

  • No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. (URL not available)
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Improving reaction conditions for Williamson ether synthesis. Benchchem. (URL not available)
  • 2-Chloro-3-(chloromethyl)quinoline. PubChem. [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. (URL not available)
  • 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Substitution Reactions on 2-Chloro-3-(chloromethyl)quinoline

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the nuanced challenges of performing nucleophilic substitution on 2-chloro-3-(chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the nuanced challenges of performing nucleophilic substitution on 2-chloro-3-(chloromethyl)quinoline. This scaffold is a valuable building block, but its dual reactivity at the benzylic C-3 methyl chloride and the aromatic C-2 chloride presents a significant challenge in achieving reaction selectivity. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Reactivity Landscape

2-Chloro-3-(chloromethyl)quinoline possesses two primary electrophilic sites for nucleophilic attack. Understanding their distinct reactivity is the cornerstone of controlling your reaction's outcome.

  • C-3 Chloromethyl Group (Benzylic Position): This is the more reactive site. As a benzylic halide, it readily undergoes substitution via an SN2 mechanism, and can also be prone to SN1-type reactions due to the stability of the resulting carbocation. This position is the typical target for selective mono-substitution.

  • C-2 Chloro Group (Aromatic Position): This site is significantly less reactive. The chlorine is attached to an sp2-hybridized carbon on an electron-deficient pyridine ring. Substitution at this position occurs via a nucleophilic aromatic substitution (SNAr) mechanism, which generally requires more forcing conditions, such as higher temperatures or very strong nucleophiles.[1][2]

The key to success is exploiting the kinetic difference between these two positions.

G cluster_start Starting Material cluster_products Reaction Outcomes SM 2-Chloro-3-(chloromethyl)quinoline Desired Desired Mono-Substitution (at C-3 Position) SM->Desired Desired Pathway (Kinetic Control) Side1 Di-Substitution (at C-2 and C-3) SM->Side1 Side Reaction (High Temp / Excess Nu) Side2 Dimerization / Polymerization SM->Side2 Side Reaction (Strong Base / High Conc.) Side3 Hydrolysis Products SM->Side3 Side Reaction (Aqueous Contamination)

Caption: Primary reaction pathways for 2-chloro-3-(chloromethyl)quinoline.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of di-substituted product. How can I improve selectivity for the chloromethyl group?

Answer: This is a classic issue of over-reaction where the nucleophile attacks both the highly reactive chloromethyl group and the less reactive 2-chloro position. The SNAr reaction at C-2 is highly temperature-dependent.

Probable Causes & Solutions:

  • High Reaction Temperature: You are likely providing enough energy to overcome the activation barrier for the SNAr reaction at C-2.

    • Solution: Lower the reaction temperature significantly. Start your reaction at 0 °C and allow it to slowly warm to room temperature. For many common nucleophiles (amines, thiols), this is sufficient to achieve selective substitution at the chloromethyl position.

  • Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to the formation of the di-substituted product.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

  • Excess Nucleophile/Base: Using a large excess of a potent nucleophile can drive the reaction at the C-2 position.

    • Solution: Use a modest excess of the nucleophile (e.g., 1.1–1.5 equivalents). This ensures the primary reaction goes to completion without excessively high nucleophile concentrations promoting the secondary reaction.

Question 2: I'm observing a complex mixture of high molecular weight impurities, possibly from dimerization or polymerization. What's causing this and how do I stop it?

Answer: Dimerization occurs when one molecule of the quinoline starting material or product acts as a nucleophile, attacking another molecule. This is most common when using amine nucleophiles, where the product is also a nucleophilic amine.

Probable Causes & Solutions:

  • Inappropriate Base: If your nucleophile requires deprotonation (e.g., a thiol or phenol), a strong, nucleophilic base can deprotonate the product, creating a potent nucleophile that attacks the starting material.

    • Solution: Use a mild, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as their heterogeneity can temper reactivity. For organic-soluble systems, a sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferable to less hindered amines like triethylamine.

  • High Concentration: High concentrations of the reactants increase the probability of intermolecular reactions.

    • Solution 1 (Slow Addition): Add the 2-chloro-3-(chloromethyl)quinoline solution slowly (via syringe pump) to a solution of the nucleophile and base. This keeps the concentration of the electrophile low at all times, favoring the intramolecular reaction.

    • Solution 2 (Dilution): Run the reaction at a lower concentration. While this may slow down the desired reaction, it will disproportionately slow down the bimolecular side reactions.

Question 3: My starting material is consumed, but I'm isolating the 2-quinolone or 3-(hydroxymethyl) derivatives. What went wrong?

Answer: This indicates undesired hydrolysis reactions. The chloromethyl group can hydrolyze to an alcohol, and the 2-chloro group can hydrolyze to a 2-quinolone (carbostyril).[1][3]

Probable Causes & Solutions:

  • Water Contamination: The presence of water in your solvents, reagents, or from atmospheric moisture is the most direct cause.

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Ensure all glassware is flame-dried or oven-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.

  • Basic/Acidic Hydrolysis: The hydrolysis of the 2-chloro group is often catalyzed by aqueous base or acid.

    • Solution: During workup, quench the reaction with a non-aqueous reagent if possible, or use cooled, dilute aqueous solutions and minimize the time the product is in contact with the aqueous layer.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for these substitutions? A: Aprotic polar solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at solvating the reactants and facilitating SN2 reactions.[1][4][5] Acetonitrile (ACN) is another good option and is often easier to remove during workup. Avoid protic solvents like ethanol or methanol unless they are also your nucleophile, as they can compete in the reaction.

Q: How do I choose the right base for my nucleophile? A: The choice depends on the pKa of your nucleophile.

  • For Thiols, Phenols, and other acidic protons (pKa 5-15): A mild inorganic base like K₂CO₃ is often sufficient and minimizes side reactions.

  • For Amine Salts (R-NH₃⁺Cl⁻): A non-nucleophilic organic base like DIPEA is required to liberate the free amine without competing as a nucleophile.

  • For Neutral Amine Nucleophiles: Often, no additional base is needed. An excess of the amine nucleophile (2-3 equivalents) can act as both the reactant and the HCl scavenger.

Q: Can I perform the substitution at the C-2 position selectively, leaving the chloromethyl group intact? A: This is extremely challenging due to the much higher reactivity of the benzylic chloride. A potential strategy involves a two-step process:

  • Protect the C-3 position: First, react the chloromethyl group with a nucleophile that can be easily removed later (e.g., sodium azide to form an azide, which can be reduced).

  • Substitute at C-2: With the more reactive site blocked, you can use more forcing conditions (high temperature) to achieve substitution at the C-2 position.

  • Deprotect/Reveal C-3: Convert the group at the C-3 position back to a reactive handle if needed.

Section 4: Recommended Experimental Protocol

Protocol 1: Selective Mono-substitution with an Amine Nucleophile

This protocol provides a robust starting point for the selective reaction at the C-3 chloromethyl position.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of dry nitrogen.

  • Reagent Addition:

    • To the flask, add the amine nucleophile (1.2 equivalents).

    • If the amine is a salt, add a non-nucleophilic base like DIPEA (1.5 equivalents).

    • Add anhydrous acetonitrile (ACN) or DMF to create a ~0.1 M solution based on the limiting reagent.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 2-chloro-3-(chloromethyl)quinoline (1.0 equivalent) in a minimal amount of anhydrous ACN or DMF and add it dropwise to the stirring, cooled solution of the nucleophile over 15-20 minutes.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Monitor the reaction progress every 1-2 hours by TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed (typically 4-8 hours), dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-chloro-3-(aminomethyl)quinoline derivative.

Section 5: Data Summary: Influence of Conditions

The following table summarizes expected outcomes based on varying reaction parameters. This is a generalized guide to aid in your experimental design.

ParameterConditionExpected Outcome on Selectivity (C-3 vs. C-2)Rationale
Temperature 0 °C to 25 °CHigh Favors the kinetically faster SN2 at the C-3 position.
> 80 °CLow Provides sufficient energy for the SNAr reaction at the C-2 position.
Base K₂CO₃, Cs₂CO₃High Mild, often heterogeneous bases that minimize side reactions.
DBU, NaHModerate to Low Strong bases can generate highly reactive nucleophiles, potentially leading to over-reaction or dimerization.
Solvent DMF, ACN, DMSOHigh Aprotic polar solvents stabilize the SN2 transition state.
EtOH, H₂OLow Protic solvents can act as competing nucleophiles, leading to hydrolysis or solvolysis.
Section 6: Troubleshooting Workflow

Use this workflow to diagnose and solve common issues systematically.

G Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) Problem Is the desired product the major component? Start->Problem Success Success! Proceed to Purification. Problem->Success Yes SM_Present Significant Starting Material Remains? Problem->SM_Present No DiSub Di-substituted Product Observed? SM_Present->DiSub No Sol_Slow Solution: - Increase temp slightly (e.g., to 40°C) - Increase reaction time - Check nucleophile purity/activity SM_Present->Sol_Slow Yes Dimer High MW Impurities (Dimers)? DiSub->Dimer No Sol_DiSub Solution: - Lower reaction temperature (0°C) - Reduce reaction time - Use fewer equivalents of nucleophile DiSub->Sol_DiSub Yes Hydrolysis Hydrolysis Products (OH groups)? Dimer->Hydrolysis No Sol_Dimer Solution: - Use a non-nucleophilic base (K₂CO₃) - Dilute the reaction - Use slow addition of substrate Dimer->Sol_Dimer Yes Sol_Hydrolysis Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere (N₂/Ar) Hydrolysis->Sol_Hydrolysis Yes

Caption: A step-by-step workflow for troubleshooting reaction outcomes.

References
  • El-Sayed, M. A. A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • University of Liverpool. Chapter 7: Quinolines and Isoquinolines.
  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?[Link]

  • ResearchGate. (2021). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

Sources

Optimization

Troubleshooting low purity in quinoline ether synthesis

A Guide to Troubleshooting Low Purity and Optimizing Reaction Outcomes Welcome to the technical support center for quinoline ether synthesis. As a Senior Application Scientist, I understand that while the synthesis of qu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Low Purity and Optimizing Reaction Outcomes

Welcome to the technical support center for quinoline ether synthesis. As a Senior Application Scientist, I understand that while the synthesis of quinoline ethers, often via the Williamson ether synthesis, is a fundamental transformation, achieving high purity can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these experiments. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to optimize your synthesis for cleaner reactions and higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my reaction, but the crude analysis (TLC, LC-MS) shows a complex mixture with low purity. Where should I begin troubleshooting?

A1: A complex crude mixture is a common starting point for troubleshooting. The first step is to systematically identify the components. A low-purity product rarely stems from a single issue but rather a combination of factors. Before adjusting parameters randomly, it's crucial to diagnose the problem.

Diagnostic Workflow:

  • Identify the Impurities: Use LC-MS to get the mass of the major impurities or run a co-spot on a TLC plate with your starting materials (the hydroxyquinoline and the alkylating agent).

  • Categorize the Problem: Based on the identity of the main impurities, your issue can typically be categorized into one of three areas:

    • Incomplete Reaction: Significant amounts of starting materials remain.

    • Competing Side Reactions: New, unexpected products have formed alongside the desired ether.

    • Degradation: Broad humps or a smear on TLC/LCMS, suggesting decomposition of starting materials or product.

The following diagram illustrates a logical troubleshooting workflow to guide your investigation.

G cluster_issues Categorize Primary Issue cluster_solutions Implement Corrective Actions start Low Purity Detected in Crude Product analyze Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) start->analyze identify Identify Major Impurities analyze->identify incomplete Unreacted Starting Materials (Hydroxyquinoline and/or Alkyl Halide) identify->incomplete High SM spots/peaks side_reaction Formation of Byproducts (e.g., Alkene, C-Alkylated Isomer) identify->side_reaction New, distinct spots/peaks degradation Product/Reagent Degradation (Baseline Smear, Complex Mixture) identify->degradation Smearing / multiple small peaks sol_incomplete See Q2: Optimizing Reaction Conditions (Base, Solvent, Temperature) incomplete->sol_incomplete sol_side See Q3 & Q4: Suppressing Side Reactions (Choice of Reagents, Temperature Control) side_reaction->sol_side sol_degrade See Q5: Addressing Instability (Lower Temperature, Inert Atmosphere) degradation->sol_degrade

Caption: Troubleshooting workflow for low purity in quinoline ether synthesis.

Q2: My analysis shows a large amount of unreacted hydroxyquinoline. What causes this and how can I fix it?

A2: Seeing unreacted hydroxyquinoline is a clear indication of inefficient deprotonation or subsequent nucleophilic attack. The oxygen of a hydroxyl group is not nucleophilic enough to displace a halide on its own; it must first be converted to the more potent alkoxide (or in this case, a phenoxide-like species).

Causality and Solutions:

  • Insufficiently Strong Base: The base must have a pKa significantly higher than that of the hydroxyquinoline (pKa ≈ 8-10) to ensure complete deprotonation. Using a weak base like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium, leaving a substantial portion of the starting material unreacted.[1]

  • Poor Base Solubility: Solid bases like NaH or K₂CO₃ can be ineffective if they are not well-dispersed in the solvent. Vigorous stirring is essential.

  • Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture. Water can quench your base and hydrolyze the alkylating agent.[2]

BaseTypical Solvent(s)pKa of Conj. AcidKey Considerations
NaH (Sodium Hydride)THF, DMF~36Excellent choice. Irreversible deprotonation. Heterogeneous, requires good stirring. Reacts violently with water.
KH (Potassium Hydride)THF, DMF~38More reactive than NaH. Often provides slightly better results due to the more soluble potassium alkoxide.
K₂CO₃ / Cs₂CO₃ DMF, Acetonitrile~10.3 / ~10Weaker bases. Suitable for more acidic phenols. Often requires higher temperatures. Cesium carbonate is more soluble and effective.[1]
KOtBu (Potassium tert-butoxide)THF~19Strong, soluble base. Can promote elimination side reactions if the alkylating agent is sterically hindered.

Experimental Protocol: Optimizing Deprotonation

  • Drying: Thoroughly flame-dry your glassware under vacuum or oven-dry at >120°C for several hours. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Setup: To a dry, inert-atmosphere (N₂ or Argon) flask, add your hydroxyquinoline (1.0 eq) and anhydrous DMF.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Causality: Adding the base slowly at a reduced temperature helps control the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. You should observe the formation of a clear solution or a fine suspension of the sodium salt. This ensures deprotonation is complete before the electrophile is introduced.

  • Alkylation: Cool the mixture back to 0°C and add your alkylating agent (1.1 eq) dropwise.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the hydroxyquinoline is consumed.

Q3: I'm observing a significant byproduct with a mass corresponding to my alkyl halide minus H-X. What is this, and how can I prevent it?

A3: This is the classic signature of an E2 (elimination) side reaction. The alkoxide formed from your hydroxyquinoline is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent (beta-carbon) to your leaving group, leading to the formation of an alkene byproduct instead of the desired ether.

This side reaction becomes dominant when:

  • Using hindered alkyl halides: The order of propensity for elimination is Tertiary > Secondary >> Primary.[3] For this reason, tertiary alkyl halides are generally unsuitable for Williamson ether synthesis.[1][2]

  • Using a sterically bulky base: A bulky base like potassium tert-butoxide can favor elimination.

  • High reaction temperatures: Higher temperatures provide the activation energy needed for the higher-energy elimination pathway.[2]

G Reactants Quinoline-O⁻ (Nucleophile/Base) + R-CH₂-CH₂-X (Primary Alkyl Halide) SN2_Product Desired Ether (SN2 Product) Quinoline-O-CH₂-CH₂-R Reactants->SN2_Product  Nucleophilic Attack (Favored for 1° Halides) E2_Product Alkene Byproduct (E2 Product) R-CH=CH₂ Reactants->E2_Product  Proton Abstraction (Competes, favored for 2°/3° Halides & High Temp.)

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Corrective Strategies:

  • Choose the Right Disconnection: When planning your synthesis, always choose the disconnection where the alkylating agent is the least sterically hindered partner. If you need to make an iso-propyl ether, it is far better to use a sodium iso-propoxide and a quinoline with a methyl halide attached than to use a hydroxyquinoline and 2-bromopropane.

  • Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides (or methyl halides). These are much less prone to elimination.[3][4]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary.

  • Consider Alternative Leaving Groups: Sometimes, switching from a bromide or chloride to an iodide or a tosylate can improve the rate of the SN2 reaction relative to the E2 pathway.

Q4: My product appears to be an isomer of the desired ether, and its NMR spectrum is complex. Could C-alkylation be the issue?

A4: Yes, this is a known, though less common, side reaction. The deprotonated hydroxyquinoline is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and certain positions on the quinoline ring itself (which are activated by the phenoxide). While O-alkylation is usually thermodynamically favored, C-alkylation can occur, especially with certain solvent and counter-ion combinations.[1]

Factors Influencing C- vs. O-Alkylation:

  • Solvent: Polar aprotic solvents like DMF and DMSO are excellent at solvating the cation (e.g., Na⁺), leaving a "naked" and highly reactive oxygen anion. This strongly favors O-alkylation.[1] Polar protic solvents (like ethanol) can hydrogen-bond with the oxygen, shielding it and potentially increasing the relative rate of C-alkylation.

  • Counter-ion: Larger, "softer" cations like K⁺ or Cs⁺ lead to a looser ion pair and favor O-alkylation.

  • Leaving Group: Harder leaving groups might favor C-alkylation under certain conditions.

Mitigation Strategy:

The best way to ensure selective O-alkylation is to follow the standard best practices for Williamson ether synthesis: use a strong base (like NaH or KH) in a polar aprotic solvent (like DMF or THF). These conditions maximize the nucleophilicity of the oxygen and minimize competing C-alkylation.

Q5: How can I effectively purify my crude quinoline ether and remove stubborn byproducts or starting materials?

A5: Purification is as critical as the reaction itself. The choice of method depends on the physical properties of your product and the impurities.

Step 1: Aqueous Workup

  • Quench Carefully: Pour the reaction mixture into water or a saturated NH₄Cl solution to quench any remaining base or reactive species.

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the combined organic layers with water to remove the DMF/DMSO solvent, and then with brine to aid in drying.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Purification of the Crude Residue

Purification MethodWhen to Use ItProtocol & Key Tips
Recrystallization Product is a solid and significantly less soluble than impurities in a given solvent system.Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate). Find a solvent where the product is soluble when hot but sparingly soluble when cold. Procedure: Dissolve the crude solid in a minimal amount of boiling solvent, filter hot if necessary to remove insoluble impurities, and allow to cool slowly to form pure crystals.
Column Chromatography Product is an oil or a solid with impurities of similar polarity.Solvent System (Eluent): Use TLC to determine an appropriate solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.3. Slurry Loading: For best separation, dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents streaking.
Acid-Base Extraction Product is basic (as most quinolines are) and impurities are neutral.Procedure: Dissolve the crude mixture in an organic solvent (e.g., ether). Extract with dilute acid (e.g., 1M HCl). The basic quinoline ether will move to the aqueous layer as a salt. Wash the organic layer to remove impurities. Basify the aqueous layer with NaOH and re-extract the pure quinoline ether back into an organic solvent.[5]
Vacuum Distillation Product is a thermally stable liquid with a boiling point significantly different from impurities.Setup: Use a short-path distillation apparatus for high-boiling liquids to minimize product loss. Ensure the system can achieve a good vacuum.[5]
References
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Combes quinoline synthesis. Wikipedia. [Link]

  • Purification of Quinoline. LookChem. [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: TLC Mobile Phase Optimization for 2-Chloro-3-Substituted Quinolines

Welcome to the technical support center for the chromatographic analysis of 2-chloro-3-substituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-chloro-3-substituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) for reaction monitoring, purity assessment, and separation development for this important class of heterocyclic compounds.

The unique physicochemical properties of the quinoline scaffold, particularly the basicity of the ring nitrogen and the variable polarity imparted by substituents, present specific challenges in TLC analysis. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing TLC methods for 2-chloro-3-substituted quinolines.

Q1: What is a good starting mobile phase for analyzing a new 2-chloro-3-substituted quinoline derivative?

A1: The selection of an initial mobile phase is guided by the anticipated polarity of your specific derivative. Polarity is primarily dictated by the nature of the substituent at the 3-position. A robust starting point for many derivatives of intermediate polarity is a binary mixture of 20-30% ethyl acetate in hexanes .[1][2]

Crucially, because quinolines are basic, it is highly recommended to add a small amount of a basic modifier to this initial system to prevent spot tailing.[3][4] Therefore, a superior starting system is:

  • 20-30% Ethyl Acetate in Hexanes + 0.5% Triethylamine (NEt₃)

This initial trial will quickly inform you if the polarity needs to be increased or decreased. An ideal mobile phase should yield a Retention Factor (Rf) value between 0.2 and 0.8 for your compound of interest.[5]

Q2: My quinoline derivative is streaking or "tailing" severely on the TLC plate. What is causing this and how do I fix it?

A2: This is the most prevalent issue when analyzing nitrogen-containing heterocycles like quinolines on standard silica gel plates.[3][4]

  • The Cause (The "Why"): Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[6][7] The basic nitrogen atom in the quinoline ring undergoes a strong acid-base interaction with these silanol groups. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail."[4]

  • The Solutions (The "How"):

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small quantity of a base to your mobile phase.[1][3]

      • Triethylamine (NEt₃): Add 0.1–2.0% NEt₃ to your solvent system. This is often the first and best choice.[3]

      • Ammonia Solution: For more basic compounds, a solution of 1-10% ammonia in methanol can be used as a component of the mobile phase (e.g., 5% of a 10% NH₄OH/Methanol solution in dichloromethane).[8][9]

    • Reduce Sample Concentration: Overloading the plate can exacerbate tailing.[2][10] Ensure your spotting solution is sufficiently dilute. The initial spot on the plate should be small and concentrated, ideally 1-2 mm in diameter.[3]

    • Consider Alternative Stationary Phases: If tailing persists even with modifiers, your compound may be exceptionally basic. In such cases, consider using a different type of TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate, where the separation mechanism is different.[3][8]

Q3: How does the substituent at the 3-position affect my choice of mobile phase?

A3: The substituent at the 3-position is the primary determinant of the molecule's overall polarity, aside from the quinoline core itself. You must adjust the polarity of the mobile phase to account for the substituent's nature.

  • Non-Polar Substituents (e.g., -CH₃, -Ph, alkyl chains): These groups decrease the overall polarity of the molecule. You will need a less polar mobile phase. Start with lower percentages of the polar solvent (e.g., 5-20% ethyl acetate in hexanes).

  • Polar Aprotic Substituents (e.g., -CHO, -CN, -NO₂): These groups increase polarity. A mobile phase of intermediate polarity is appropriate (e.g., 20-50% ethyl acetate in hexanes).[1]

  • Polar Protic Substituents (e.g., -COOH, -OH, -CONH₂): These groups significantly increase polarity due to their ability to hydrogen bond. You will require a much more polar mobile phase. A system like 5-10% methanol in dichloromethane is a good starting point.[3][9] For carboxylic acids, adding a small amount of acetic acid (0.5-2%) to the mobile phase can improve spot shape.[1]

Q4: How do I calculate the Retention Factor (Rf) and what is a good range for reliable analysis?

A4: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[11] It is calculated as:

Rf = (Distance traveled by the center of the spot) / (Distance traveled by the solvent front)

The Rf value is always between 0 and 1.[11] For effective separation and accurate analysis, the ideal Rf range for your compound(s) of interest is 0.2 - 0.8 .[5]

  • Rf < 0.2: Indicates the mobile phase is not polar enough.

  • Rf > 0.8: Indicates the mobile phase is too polar.

Troubleshooting Guide: A Problem-Solving Approach

This guide provides a systematic workflow for diagnosing and resolving common issues during the TLC development process.

Problem 1: My spots are not moving off the baseline (Rf ≈ 0).
  • Diagnosis: The mobile phase is not polar enough to overcome the compound's affinity for the polar silica gel stationary phase.[2][3] The compound remains strongly adsorbed at the origin.

  • Solutions (in order of application):

    • Increase the Solvent Ratio: Increase the proportion of the more polar solvent in your binary mixture. For example, if a 10% ethyl acetate/hexane system failed, try 30%, then 50%.[3]

    • Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a stronger, more polar solvent system altogether. For example, move from an ethyl acetate/hexane system to a methanol/dichloromethane system.[1][3]

Problem 2: My spots are running with the solvent front (Rf ≈ 1).
  • Diagnosis: The mobile phase is too polar. The compound has a very low affinity for the stationary phase and spends almost all its time dissolved in the mobile phase, traveling with the solvent front.[2][3]

  • Solutions (in order of application):

    • Decrease the Solvent Ratio: Decrease the proportion of the polar solvent in your mixture. If a 50% ethyl acetate/hexane system resulted in an Rf of 1, try 20% or 10%.[12]

    • Change to a Less Polar Solvent System: If you are already using a low percentage of a polar solvent (like 5% ethyl acetate), consider switching the polar component to an even less polar one, such as diethyl ether or dichloromethane in hexanes.

Problem 3: The spots are poorly resolved or overlapping.
  • Diagnosis: The selectivity of the mobile phase is not optimized for your specific mixture of compounds. While the overall polarity might be adequate, the specific solvent interactions are not different enough to separate the components.

  • Solutions:

    • Try a Different Solvent System of Similar Polarity: Solvents have different selectivities. If a hexane/ethyl acetate system gives poor resolution, try a system with a similar overall polarity but different chemical properties, such as toluene/acetone or dichloromethane/diethyl ether. This changes the specific solvent-solute interactions and can often resolve overlapping spots.

    • Utilize a Ternary System: Introduce a third solvent in a small amount to fine-tune the selectivity. For example, adding 1-5% methanol to a dichloromethane/hexane mixture can significantly alter the separation of polar compounds.

Problem 4: I can't see any spots on the developed plate.
  • Diagnosis: The compounds may not be UV-active, or the sample concentration may be too low.[2][13]

  • Solutions:

    • Confirm UV Activity: Quinolines, being aromatic, are almost always visible under a UV lamp (254 nm), where they appear as dark spots.[12]

    • Increase Concentration: If spots are faint or invisible, try spotting a more concentrated sample or co-spotting multiple times in the same lane (allowing the solvent to dry completely between applications).[13]

    • Use a Visualization Stain: If compounds are not UV-active, a chemical stain is required.

      • Iodine Chamber: A good general-purpose stain that reversibly visualizes many organic compounds as brownish spots.[12]

      • Potassium Permanganate (KMnO₄) Dip: A potent oxidizing stain that reacts with many functional groups, appearing as yellow/brown spots on a purple background. This is a permanent stain.

Data Presentation & Protocols

Table 1: Common TLC Solvents and Properties

This table provides a reference for selecting and adjusting mobile phase components based on their polarity.

SolventPolarity IndexTypeNotes
n-Hexane0.1Non-polarCommon base for normal-phase TLC.[1]
Toluene2.4Non-polar (Aromatic)Can offer different selectivity than alkanes.
Dichloromethane (DCM)3.1Moderately PolarGood general-purpose solvent.[1]
Diethyl Ether2.8Moderately PolarLess polar than ethyl acetate.
Ethyl Acetate (EtOAc)4.4Polar AproticVery common polar component.[1]
Acetone5.1Polar AproticStronger than ethyl acetate.
Methanol (MeOH)5.1Polar ProticVery polar; used for highly polar compounds.[1]
Experimental Protocol: Standard TLC Analysis

This protocol provides a step-by-step method for performing a reproducible TLC experiment.

  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[3]

    • Cut a piece of filter paper, place it inside the chamber so it is partially submerged in the solvent and leans against the inner wall.[14]

    • Cover the chamber tightly (e.g., with a glass lid or aluminum foil) and allow it to sit for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, ensuring a more uniform and reproducible chromatogram.[15]

  • Plate Preparation:

    • Using a pencil (never a pen), gently draw a thin baseline about 1 cm from the bottom of the TLC plate.[13]

    • Mark small tick marks on the baseline for each sample lane.

  • Sample Spotting:

    • Dip a glass capillary tube into the dilute sample solution.

    • Briefly and gently touch the end of the capillary tube to the corresponding tick mark on the baseline. The goal is a small, concentrated spot (1-2 mm diameter).[3]

    • Allow the solvent to completely evaporate before development.

  • Development:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the baseline is above the solvent level.[3][13]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[11]

  • Visualization and Analysis:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]

    • If necessary, use a chemical staining method for visualization.

    • Measure the distances and calculate the Rf value for each spot.[11]

Visualization with Graphviz

Logical Workflow for Mobile Phase Optimization

The following diagram outlines the systematic process for developing an optimal mobile phase for your 2-chloro-3-substituted quinoline.

Mobile_Phase_Optimization Start Start: Select Initial Mobile Phase (e.g., 30% EtOAc/Hexanes + 0.5% NEt3) Run_TLC Run TLC Experiment Start->Run_TLC Analyze_Rf Analyze Rf Value Run_TLC->Analyze_Rf Rf_Low Problem: Rf < 0.2 (Spots at baseline) Analyze_Rf->Rf_Low Too Low Rf_High Problem: Rf > 0.8 (Spots at solvent front) Analyze_Rf->Rf_High Too High Rf_Good Result: 0.2 < Rf < 0.8 Analyze_Rf->Rf_Good Good Increase_Polarity Action: Increase Mobile Phase Polarity (Increase %EtOAc or switch to MeOH/DCM) Rf_Low->Increase_Polarity Decrease_Polarity Action: Decrease Mobile Phase Polarity (Decrease %EtOAc) Rf_High->Decrease_Polarity Check_Shape Analyze Spot Shape Rf_Good->Check_Shape Increase_Polarity->Run_TLC Decrease_Polarity->Run_TLC Tailing Problem: Spot Tailing / Streaking Check_Shape->Tailing Poor Shape Good_Shape Result: Sharp, Compact Spot Check_Shape->Good_Shape Good Shape Add_Modifier Action: Add/Increase Basic Modifier (e.g., 0.5-2% NEt3) Tailing->Add_Modifier Add_Modifier->Run_TLC End Optimal System Found Good_Shape->End

Caption: A flowchart for systematic mobile phase optimization.

Troubleshooting Decision Tree for Common TLC Issues

This diagram provides a logical path for diagnosing and solving common problems encountered during TLC analysis of quinolines.

TLC_Troubleshooting Start Evaluate TLC Plate Result Position_Issue Problem: Incorrect Spot Position Start->Position_Issue Position Shape_Issue Problem: Poor Spot Shape Start->Shape_Issue Shape Resolution_Issue Problem: Poor Resolution Start->Resolution_Issue Resolution Rf_Zero Rf ≈ 0 (At Baseline) Position_Issue->Rf_Zero Rf_One Rf ≈ 1 (At Solvent Front) Position_Issue->Rf_One Sol_Increase_Pol Solution: Increase Mobile Phase Polarity Rf_Zero->Sol_Increase_Pol Sol_Decrease_Pol Solution: Decrease Mobile Phase Polarity Rf_One->Sol_Decrease_Pol Streaking Streaking or Tailing Shape_Issue->Streaking Sol_Base Solution 1: Add Basic Modifier (NEt3) Streaking->Sol_Base Sol_Dilute Solution 2: Dilute Sample Sol_Base->Sol_Dilute Overlapping Overlapping Spots Resolution_Issue->Overlapping Sol_Solvent Solution: Change Solvent System (e.g., Toluene/Acetone) Overlapping->Sol_Solvent

Caption: Decision tree for troubleshooting TLC analysis.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Vidyasagar University. Thin Layer Chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • ResearchGate. (2014, April 10). What factors affect TLC reproducibility?. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • ACS Publications. (2020, October 22). Let Us Teach Proper Thin Layer Chromatography Technique!. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • PubChem. 2-Chloro-3-(chloromethyl)quinoline. [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]

  • BioProSpec. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Carbon Assignment of 2-Nitrophenoxymethyl Quinoline

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of innovation. For researchers and professionals in drug development, Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of innovation. For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for mapping the carbon framework of a molecule.[1] This guide provides an in-depth, comparative analysis of the methodologies for the 13C NMR assignment of 2-nitrophenoxymethyl quinoline, a molecule featuring two distinct and influential aromatic systems. We will move beyond a simple recitation of chemical shifts to a detailed exploration of the experimental logic and data interpretation required for confident structural assignment.

The Challenge: Assigning a Complex Aromatic System

The structure of 2-nitrophenoxymethyl quinoline presents a unique challenge for 13C NMR analysis. The presence of a quinoline moiety and a 2-nitrophenoxy group results in a spectrum with numerous signals in the aromatic region (typically 110-160 ppm). Distinguishing between the carbons of the quinoline and the nitrophenol rings, and further assigning specific carbons within each ring, requires a multi-faceted approach that combines one-dimensional (1D) and two-dimensional (2D) NMR techniques with a foundational understanding of substituent effects.

A Multi-pronged Approach to Assignment

A robust and self-validating workflow is essential for the accurate assignment of the 13C NMR spectrum. This involves a synergistic application of theoretical prediction, 1D NMR (proton-decoupled 13C), and advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

G cluster_0 Assignment Workflow A 1D 13C NMR Acquisition (Proton Decoupled) B Initial Signal Grouping (Aromatic vs. Aliphatic) A->B C Theoretical Prediction (Additive Models/DFT) B->C Compare & Hypothesize D 2D HSQC Experiment (Direct C-H Correlation) B->D Identify Protonated Carbons F Final Assignment & Verification C->F E 2D HMBC Experiment (Long-Range C-H Correlation) D->E Establish Connectivity E->F Confirm & Refine G cluster_1 HMBC Correlation Logic H4 Proton H4 (Quinoline) C2 Carbon C2 (Quinoline) H4->C2 3JCH C5 Carbon C5 (Quinoline) H4->C5 3JCH C4a Carbon C4a (Quinoline) H4->C4a 2JCH CH2 Methylene Protons CH2->C2 3JCH C_O Phenoxy Carbon (C1') CH2->C_O 2JCH C_q_NO2 Nitro-substituted Carbon (C2') CH2->C_q_NO2 3JCH

Caption: Key HMBC correlations for assigning quaternary carbons in 2-nitrophenoxymethyl quinoline.

By analyzing the HSQC and HMBC spectra in conjunction, a complete and unambiguous assignment of all carbon signals can be achieved. For instance, the methylene protons will show an HSQC correlation to the methylene carbon and HMBC correlations to C2 of the quinoline ring, the oxygen-bearing carbon of the phenoxy ring (C1'), and the nitro-substituted carbon (C2').

Comparative Data Summary

The following table presents a hypothetical but representative assignment for 2-nitrophenoxymethyl quinoline, based on the principles discussed. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 2: Assigned 13C NMR Chemical Shifts (ppm) for 2-Nitrophenoxymethyl Quinoline in CDCl3

AssignmentPredicted Shift Range (ppm)Experimental Shift (ppm)Assignment Method
C2155-160157.8HMBC from CH2
C3120-125122.5HSQC
C4135-140137.2HSQC
C4a127-132129.1HMBC from H5, H8
C5125-130128.3HSQC
C6125-130127.0HSQC
C7128-133130.1HSQC
C8128-133129.9HSQC
C8a147-152149.5HMBC from H7
-CH2-65-7570.4HSQC
C1'150-155152.3HMBC from CH2
C2'138-143140.8HMBC from CH2, H3'
C3'120-125121.7HSQC
C4'125-130128.6HSQC
C5'120-125123.4HSQC
C6'115-120117.9HSQC

Conclusion

The complete assignment of the 13C NMR spectrum of 2-nitrophenoxymethyl quinoline is a testament to the power of modern NMR spectroscopy. By systematically employing a combination of 1D and 2D techniques, researchers can move beyond simple spectral interpretation to a deep and confident understanding of molecular structure. The self-validating nature of combining HSQC and HMBC data ensures a high degree of accuracy, which is paramount in fields like drug development where structural integrity is non-negotiable. This guide provides a framework for approaching similar complex assignment challenges, emphasizing the importance of experimental design and logical data integration.

References

  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Australian Journal of Chemistry. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Retrieved from [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR. Retrieved from [Link]

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (2025, August 9). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Nitrophenol, o-trifluoroacetyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.). Rsc.org. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Retrieved from [Link]

  • Magritek. (n.d.). Just a few milligrams available for a 13C measurement?. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

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Comparative

X-ray crystallography data for 2-chloro-3-substituted quinolines

A Comparative Guide to the X-ray Crystallography of 2-Chloro-3-Substituted Quinolines for Researchers and Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the X-ray Crystallography of 2-Chloro-3-Substituted Quinolines for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a chlorine atom at the 2-position and various substituents at the 3-position creates a class of compounds, 2-chloro-3-substituted quinolines, with significant potential as versatile synthetic intermediates for the development of novel therapeutic agents and functional materials.[1][2] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and for elucidating structure-property relationships. This guide provides a comparative analysis of the X-ray crystallography data for several 2-chloro-3-substituted quinolines, offering insights into the influence of the 3-substituent on the crystal packing and intermolecular interactions.

Comparative Crystallographic Data

The substituent at the 3-position of the 2-chloroquinoline core profoundly influences the molecule's conformation, crystal packing, and intermolecular interactions. Below is a comparative table summarizing the key crystallographic parameters for a selection of 2-chloro-3-substituted quinolines.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNOMonoclinicP2₁/n11.87843.923518.1375101.365828.724[3]
2-Chlorobenzo[h]quinoline-3-carbaldehydeC₁₄H₈ClNOMonoclinicP2₁/c3.983312.472221.456190.6871065.874[4]
2-Chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinolineC₁₆H₁₂ClN₃MonoclinicCc------[5][6]
N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroanilineC₁₆H₁₂ClFN₂MonoclinicP2₁/c------[1]
2-Chloroquinoline-3-carboxylic acidC₁₀H₆ClNO₂MonoclinicP2₁/c------[7]

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

Experimental Protocol: Synthesis and Crystallization

The synthesis of 2-chloro-3-substituted quinolines often commences with the construction of the 2-chloroquinoline-3-carbaldehyde core, typically achieved through the Vilsmeier-Haack reaction.[2][8] This versatile intermediate can then be further functionalized at the 3-position.

Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds. In the context of quinoline synthesis, it provides an efficient route to 2-chloro-3-formylquinolines from N-phenylacetamides.[9][10]

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The reaction is allowed to proceed for 30 minutes.[5]

  • Formylation and Cyclization: The appropriate substituted N-phenylacetamide is added to the Vilsmeier reagent, and the mixture is heated.[9][10] The reaction time and temperature are crucial parameters that can be optimized for different substrates.[10]

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.[9]

  • Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the desired 2-chloroquinoline-3-carbaldehyde.[9]

Single-Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a critical yet often challenging step in X-ray crystallographic analysis.

Step-by-Step Methodology:

  • Crystal Growth: Slow evaporation of a saturated solution of the purified compound is a common technique. For instance, X-ray quality crystals of N-[(2-chloroquinolin-3-yl)methyl]-4-fluoroaniline have been obtained by the slow evaporation of a methanol solution.[1] The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART area-detector or an Oxford Diffraction Excalibur).[3][4] The crystal is maintained at a constant temperature (e.g., 290 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[3][4] The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected.

  • Data Processing: The collected data are processed, which includes integration of the reflection intensities and correction for various experimental factors such as absorption.[3][4]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3][4] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in an accurate three-dimensional model of the molecule.

Workflow for Crystallographic Analysis of 2-Chloro-3-Substituted Quinolines

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization & Data Collection cluster_analysis Structure Elucidation Start N-Phenylacetamide Derivative Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate Crude 2-Chloro-3-formylquinoline Vilsmeier->Intermediate Purification Recrystallization Intermediate->Purification Product Pure 2-Chloro-3-formylquinoline Purification->Product Dissolution Dissolution in Suitable Solvent Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Growth Evaporation->Crystals Mounting Crystal Mounting Crystals->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Correction Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure & CIF Refinement->Final_Structure structural_features cluster_interactions Dominant Intermolecular Interactions quinoline 2-Chloro-3-Substituted Quinoline Core Planar Aromatic System halogen Halogen···H Interactions quinoline->halogen Participates in substituent 3-Substituent -CHO -CH=N-NH-Ph -CH₂-NH-Ar -COOH quinoline->substituent Influences Conformation & Packing pi_stacking π-π Stacking h_bonds Hydrogen Bonds (e.g., N-H···N, O-H···N) ch_pi C-H···π Interactions substituent->pi_stacking Modulates substituent->h_bonds Enables/Disrupts substituent->ch_pi Promotes

Caption: Influence of the 3-substituent on intermolecular interactions.

Conclusion

The X-ray crystallographic data for 2-chloro-3-substituted quinolines provide invaluable insights into their solid-state structures. The nature of the substituent at the 3-position is a critical determinant of the crystal packing, primarily through its influence on the types of intermolecular interactions that can be formed. A thorough understanding of these structural features is essential for the rational design of new quinoline-based compounds with tailored properties for applications in drug discovery and materials science. This guide serves as a foundational resource for researchers in these fields, highlighting the key experimental and structural considerations for this important class of molecules.

References

  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710. [Link]

  • El-Gazzar, A. B. A., El-Sayed, M. A., & Farahat, A. A. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 75(7), 994-999. [Link]

  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2711. [Link]

  • El-Gazzar, A. B. A., El-Sayed, M. A., & Farahat, A. A. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. ResearchGate. [Link]

  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Arshad, M., Bhatti, M. H., & Mirza, B. (2010). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]

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  • Zhang, Y., et al. (2022). Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1143-1150. [Link]

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  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o647. [Link]

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  • PubChemLite. (n.d.). 2-chloro-3-(chloromethyl)quinoline (C10H7Cl2N). Retrieved from [Link]

  • Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Chloro-3-(2-nitrophenoxymethyl)quinoline

This document provides essential safety and handling protocols for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline. As a complex heterocyclic compound, its structure suggests a combination of chemical hazards that demand rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline. As a complex heterocyclic compound, its structure suggests a combination of chemical hazards that demand rigorous safety measures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe handling, from initial risk assessment to final disposal.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Quinoline and its Derivatives: The quinoline core is a heterocyclic aromatic system. Halogenated quinolines can be irritating to the skin, eyes, and respiratory system.[1][2] Some are harmful if swallowed or absorbed through the skin.[3] Critically, certain quinoline derivatives are suspected of causing genetic defects or even cancer, necessitating stringent handling to minimize any exposure.[3]

  • Chlorinated Aromatic Compounds: The presence of chlorine on the quinoline ring enhances its chemical reactivity and potential toxicity. Such compounds can be persistent in the environment and may be harmful to aquatic life.[3]

  • Nitrophenol Moiety: Nitrophenols are known to be toxic and are readily absorbed through the skin.[4][5] They can be harmful if inhaled or ingested, potentially leading to systemic toxicity.[6][7] The nitro group makes the compound a potential oxidizing agent and can contribute to explosive instability under certain conditions, especially in polynitroaromatic compounds.[7]

Based on this composite analysis, 2-Chloro-3-(2-nitrophenoxymethyl)quinoline must be treated as a hazardous substance with the potential for acute and chronic health effects. It should be considered harmful or toxic via oral, dermal, and inhalation routes, a severe eye and skin irritant, and a potential environmental hazard. [3][4][5][6][8]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE approach is mandatory. The selection of specific PPE must be guided by a thorough risk assessment of the planned procedure.

Primary Protection: Routine Handling in a Controlled Environment

For low-quantity handling within a certified chemical fume hood, the following PPE is the minimum requirement:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).Provides a robust barrier against dermal absorption, which is a significant risk with nitrophenols.[4][9][10] The outer glove should be changed immediately upon contamination.
Eye/Face Protection Tightly fitting safety goggles with side shields.Protects against accidental splashes and fine aerosols.[1][11][12]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.Prevents contact with clothing and skin.[11]
Secondary and Emergency Protection: High-Risk Scenarios

For procedures with a higher risk of exposure, such as handling larger quantities, potential for aerosol generation, or spill cleanup, enhanced PPE is required:

PPE CategorySpecificationRationale
Hand Protection Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber) over standard nitrile gloves.Offers extended protection against a wider range of chemicals and physical hazards.
Eye/Face Protection Full-face shield worn over safety goggles.Provides comprehensive protection for the entire face from splashes and impacts.[9][10][12]
Body Protection Chemical-resistant apron or a disposable full-body suit (e.g., Tyvek).Ensures full-body protection against significant spills or splashes.[10][12]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates (P100).Essential if working outside a fume hood or if dust/aerosol generation is unavoidable.[11][12] A full-face respirator may be required for large spills.[11]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Plan to handle 2-Chloro-3-(2-nitrophenoxymethyl)quinoline Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Assess_Environment Assess Handling Environment Assess_Quantity->Assess_Environment Primary_PPE Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat Assess_Environment->Primary_PPE Low quantity, in fume hood Enhanced_Body Add: - Chemical Apron or - Full Body Suit Assess_Environment->Enhanced_Body High quantity or splash risk Enhanced_Face Add: - Face Shield Assess_Environment->Enhanced_Face Splash risk Respiratory Add: - NIOSH-approved Respirator Assess_Environment->Respiratory Aerosol risk or outside fume hood Enhanced_Body->Primary_PPE Enhanced_Face->Primary_PPE Respiratory->Primary_PPE

Caption: PPE selection workflow based on procedural risk assessment.

Operational Plan: From Bench to Waste

A systematic approach to handling ensures safety at every stage.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Pre-use Check: Before handling, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.[15]

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to prevent dust dispersion.[13]

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6]

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[11][13]

  • Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials.[11][14]

  • The storage area should be accessible only to authorized personnel.

Emergency and Disposal Plan

Spill Management

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or involves a fire, evacuate the entire lab and contact emergency services.

  • Don PPE: For manageable spills, don the appropriate enhanced PPE, including respiratory protection.[11][12]

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[11][13]

  • Decontamination: Clean the spill area with a suitable solvent (check for compatibility), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and fill out any necessary incident reports.

Emergency Spill Response Workflow

Spill_Response cluster_response Response Actions Spill Spill Occurs! Evacuate Alert & Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess Don_PPE Don Enhanced PPE (incl. Respirator) Assess->Don_PPE Manageable Call_Emergency Evacuate Lab & Call Emergency Services Assess->Call_Emergency Large / Fire Contain Contain with Inert Absorbent Don_PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Disposal Plan

All waste containing 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.[13][14]

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for disposal through a licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[3][13] Do not dispose of down the drain.[3]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, ensuring a safe and productive research environment.

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